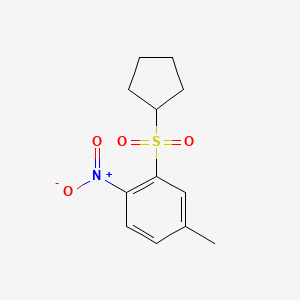

3-Cyclopentanesulfonyl-4-nitrotoluene

Description

Properties

Molecular Formula |

C12H15NO4S |

|---|---|

Molecular Weight |

269.32 g/mol |

IUPAC Name |

2-cyclopentylsulfonyl-4-methyl-1-nitrobenzene |

InChI |

InChI=1S/C12H15NO4S/c1-9-6-7-11(13(14)15)12(8-9)18(16,17)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |

InChI Key |

HYAZYJHHOVJIAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Organometallic Coupling

Palladium-catalyzed cross-coupling between sulfonyl chlorides and cyclopentylzinc bromide offers a direct pathway. For example, Kumada coupling under Suzuki-Miyaura conditions could facilitate C–S bond formation, though literature precedents are limited.

Nucleophilic Displacement

Reaction with cyclopentylthiol in the presence of base (e.g., NaOH) may yield the sulfone via nucleophilic substitution:

This method, however, risks oxidation side reactions and requires stringent anhydrous conditions.

Alternative Routes: Friedel-Crafts Sulfonylation and Oxidation

Direct Sulfonylation

Friedel-Crafts sulfonylation using cyclopentanesulfonyl chloride and 4-nitrotoluene is hindered by the nitro group’s deactivating effect. Lewis acids like AlCl₃ may partially overcome this, but yields are likely suboptimal.

Sulfide Oxidation

Introducing a cyclopentylthio group via nucleophilic aromatic substitution followed by oxidation to the sulfone represents a viable alternative:

-

Thiolation : 4-Nitrotoluene-3-thiol + cyclopentyl bromide → 3-cyclopentylthio-4-nitrotoluene

-

Oxidation : H₂O₂/CH₃COOH → 3-cyclopentanesulfonyl-4-nitrotoluene

Comparative Analysis of Methodologies

| Method | Advantages | Challenges | Yield Potential |

|---|---|---|---|

| Sulfonation/Chlorination | High purity, scalable | Regioselectivity control required | 70–85% |

| Organometallic Coupling | Direct C–S bond formation | Catalyst cost, optimization needed | 50–65% |

| Sulfide Oxidation | Reliable oxidation step | Multi-step synthesis | 60–75% |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Cyclopentanesulfonyl-4-nitrotoluene, and how can reaction conditions be optimized for yield and purity?

- Methodology : Begin with nitration of toluene derivatives (e.g., 4-nitrotoluene analogs) followed by sulfonation using cyclopentanesulfonyl chloride. Optimize via Design of Experiments (DoE) to evaluate parameters like temperature, solvent polarity, and catalyst loading. Use HPLC (High-Performance Liquid Chromatography) with nitroaromatic standards (e.g., 4-amino-2-nitrotoluene, CAS [119-32-4]) for purity assessment . Monitor intermediates via FT-IR or H NMR to confirm sulfonyl group incorporation.

Q. How can researchers characterize the purity and structural integrity of 3-Cyclopentanesulfonyl-4-nitrotoluene?

- Methodology : Combine spectroscopic techniques:

- NMR : Compare C NMR shifts with nitroaromatic references (e.g., 2-amino-4-nitrotoluene, CAS [99-55-8]) to confirm substitution patterns .

- Mass Spectrometry : Use ESI-MS to verify molecular weight (expected ~255 g/mol) and detect sulfonyl fragmentation patterns.

- Chromatography : Employ reverse-phase HPLC with environmental analysis standards (e.g., 3-nitrodibenzofuran, CAS [5410-97-9]) as retention time benchmarks .

Advanced Research Questions

Q. How can contradictory data on the thermal stability of 3-Cyclopentanesulfonyl-4-nitrotoluene be resolved?

- Methodology : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres. Compare results with structurally similar compounds (e.g., 3-chloro-4-nitrotoluene, CAS [38939-88-7]), noting decomposition thresholds and enthalpy changes (). Replicate experiments with controlled humidity to assess hydrolytic stability .

Q. What computational approaches predict the reactivity of the sulfonyl and nitro groups in 3-Cyclopentanesulfonyl-4-nitrotoluene?

- Methodology :

- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites. Compare with nitrobenzene derivatives (e.g., 4-nitrocinnamic acid, CAS [619-89-6]) to validate sulfonyl group effects on aromatic ring polarization .

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict solubility and aggregation behavior.

Q. How can researchers design experiments to study the environmental persistence of 3-Cyclopentanesulfonyl-4-nitrotoluene?

- Methodology :

- Degradation Studies : Expose the compound to UV light (254 nm) and analyze photoproducts via LC-MS. Use deuterated internal standards (e.g., 4-nonylphenol-d, CAS [84852-15-3]) for quantification .

- Microbial Metabolism : Screen soil microbiota for nitroreductase activity using enrichment cultures. Track metabolite formation via H NMR or GC-MS .

Data Contradiction and Validation

Q. How should discrepancies in reported melting points for 3-Cyclopentanesulfonyl-4-nitrotoluene be addressed?

- Methodology :

- Standardized Calibration : Use NIST-certified reference materials (e.g., cyclopentene derivatives with documented phase-change data, T and ) to calibrate DSC equipment .

- Interlaboratory Comparison : Share samples with independent labs for cross-validation, ensuring identical purity grades (≥98%) and crystallinity.

Literature and Database Strategies

Q. What strategies optimize literature searches for 3-Cyclopentanesulfonyl-4-nitrotoluene analogs or reaction mechanisms?

- Methodology : Use SciFinder to:

- Search CAS Registry Numbers (e.g., 38939-88-7 for 3-chloro-4-nitrotoluene) to find structurally similar compounds .

- Apply reaction search filters (e.g., "nitration followed by sulfonation") and limit results to peer-reviewed journals. Cross-reference patents only for mechanistic insights .

Analytical Reference Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.